N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound with the molecular formula C20H19NO5. It’s a benzofuran derivative , a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized from various lead compounds . For instance, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is part of a larger structure that also includes a 2,3-dihydrobenzo[b][1,4]dioxine ring and a carboxamide group.Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. This compound’s furan nucleus contributes to its antibacterial properties. Researchers have explored its potential against both gram-positive and gram-negative bacteria. By understanding its mechanism of action, we can design more effective and secure antimicrobial agents to combat microbial resistance .
Anticancer Potential
Substituted benzofurans, including our compound, exhibit significant anticancer activities. In vitro studies have demonstrated cell growth inhibition in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. These findings suggest its potential as a lead compound for developing novel anticancer therapies .
Immunosuppressive Properties
N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide, a derivative of our compound, has shown highly immunosuppressive activity. This property makes it a candidate for further exploration as an immunosuppressant agent .
Anti-Inflammatory and Analgesic Effects
Furan compounds, including our molecule, possess anti-inflammatory and analgesic properties. These characteristics make them potential candidates for managing pain and inflammation-related conditions .
Anti-Ulcer and Diuretic Activities
Our compound’s furan moiety contributes to its anti-ulcer and diuretic effects. These therapeutic advantages open avenues for research in gastrointestinal and renal disorders .
Antioxidant and Anti-Aging Potential
Furan derivatives have been associated with antioxidant properties. Additionally, our compound’s diverse pharmacological profile includes anti-aging effects. Investigating its impact on oxidative stress and cellular aging could yield valuable insights .
Mechanism of Action
- Unfortunately, specific information about the exact target remains elusive in the literature. However, benzofuran derivatives are known to interact with various biological targets due to their diverse chemical structures .
Target of Action
Biochemical Pathways
Benzofuran derivatives hold promise as potential drug leads, but comprehensive studies are essential to unlock their full therapeutic potential . 🌟
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-14(18-11-13-5-1-2-6-15(13)25-18)9-10-21-20(23)19-12-24-16-7-3-4-8-17(16)26-19/h1-8,11,14,19,22H,9-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBTRAFVAZBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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